molecular formula C26H18N2O4 B078378 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- CAS No. 12217-95-7

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-

Cat. No. B078378
CAS RN: 12217-95-7
M. Wt: 422.4 g/mol
InChI Key: NZTGGRGGJFCKGG-UHFFFAOYSA-N
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Description

“9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-” is a chemical compound with the formula C14H12N2O2 . It is also known by other names such as Leuco-1,4-diaminoanthraquinone, Anthraquinone, 1,4-diamino-2,3-dihydro-, 1,4-Diamino-2,3-dihydroanthraquinone, and Anthraquinone, 2,3-dihydro-1,4-diamino- .


Molecular Structure Analysis

The molecular structure of “9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Antifungal and Antimicrobial Agents : 1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione and related derivatives have shown potent antifungal, antimicrobial, and plant growth regulatory activity. These compounds are highly effective against strains of fungi, bacteria, and algae, and have shown potential in controlling types of downy mildew (Lidert et al., 1997).

  • Potential Anticancer Agents : Certain 9,10-anthracenediones, structurally similar to known anticancer agents mitoxantrone and ametantrone, have been synthesized. These compounds, bearing hydroxyl groups and positively charged side chains, have exhibited relevant in vitro cell growth inhibition and are considered for further testing as anticancer agents (Antonello et al., 1989).

  • Electroluminescent Materials : Diaminoanthracene derivatives have been used as green host electroluminescent materials. They have shown high brightness, current, and power efficiencies in electroluminescent devices, making them promising for applications in lighting and display technologies (Yu et al., 2002).

  • Electrosynthesis Studies : The oxidation of anthracene coupled with the simultaneous reduction of dioxygen in acetonitrile has been investigated, leading to the formation of 9,10-anthracenedione. This research provides insights into redox processes at the microscale (Amatore & Brown, 1996).

  • Cytotoxic Activity : 1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione and its derivatives have been evaluated for their in vitro cytotoxic activity against several cell lines. These compounds, acting as bifunctional antitumor agents, have shown significant potential due to their planar backbones and alkylating moieties (Johnson et al., 1997).

  • Antibacterial and Antitrypanosomal Therapy : Synthesized 9,10-anthracenedione derivatives, known for anticancer activity, have also been effective in antibacterial and antitrypanosomal therapy. These compounds interact with multiple biological sites, offering a range of pharmaceutical applications (Cardia et al., 2001).

  • Marine-Derived Fungi Applications : Anthraquinones and their derivatives, including 9,10-anthracenediones, have been explored for their structural diversity and biological activities. They are being investigated for applications in pharmaceuticals, clothes dyeing, and food colorants (Fouillaud et al., 2016).

  • Photochemistry Studies : The photochemistry of 9,10-anthracenedione in sulfuric acid solutions has been explored, with findings indicating the formation of hydroxyanthracenediones and reduction products under specific conditions (Broadbent & Stewart, 1983).

properties

IUPAC Name

1,4-diamino-2,3-diphenoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4/c27-21-19-20(24(30)18-14-8-7-13-17(18)23(19)29)22(28)26(32-16-11-5-2-6-12-16)25(21)31-15-9-3-1-4-10-15/h1-14H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGGRGGJFCKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064320
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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Product Name

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-

CAS RN

6408-72-6, 12217-95-7
Record name Disperse Violet 26
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
Source EPA DSSTox
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Record name 1,4-diamino-2,3-diphenoxyanthraquinone
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Tran, JK Buick, JLA Keir, A Williams… - Regulatory Toxicology …, 2019 - Elsevier
The Canadian Domestic Substances List (DSL) contains chemicals that have not been tested for genotoxicity as their use pre-dates regulatory requirements. In the present study, (…
Number of citations: 2 www.sciencedirect.com

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